Product packaging for 2-(Imidazo[1,2-a]pyridin-2-yl)ethanol(Cat. No.:CAS No. 21755-54-4)

2-(Imidazo[1,2-a]pyridin-2-yl)ethanol

Cat. No.: B2528641
CAS No.: 21755-54-4
M. Wt: 162.192
InChI Key: NABLPDCMGZSJNQ-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyridin-2-yl)ethanol (CAS Number: 21755-54-4) is a nitrogen-bridged heterocyclic compound of significant interest in pharmaceutical and organic chemistry research. With the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol, it serves as a versatile synthetic intermediate . The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities . This scaffold is a core component in several clinically used drugs, such as Zolpidem and Zolimidine, underscoring its therapeutic relevance . Researchers value this specific ethanol derivative as a building block for the design and synthesis of novel bioactive molecules. Its applications span the development of potential anticancer agents , selective COX-2 inhibitors with anti-inflammatory properties , and other pharmacologically active compounds . The compound is typically supplied as a powder and should be stored at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B2528641 2-(Imidazo[1,2-a]pyridin-2-yl)ethanol CAS No. 21755-54-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-6-4-8-7-11-5-2-1-3-9(11)10-8/h1-3,5,7,12H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABLPDCMGZSJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Imidazo 1,2 a Pyridin 2 Yl Ethanol and Analogous Structures

Classical and Contemporary Approaches to 2-Substituted Imidazo[1,2-a]pyridines

The initial formation of the bicyclic imidazo[1,2-a]pyridine (B132010) ring system is the crucial first step. Various methods have been developed to achieve this, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

The most traditional and widely used method for synthesizing imidazo[1,2-a]pyridines is the Tschitschibabin reaction, first reported in 1925. bio-conferences.org This reaction involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. bio-conferences.orgnih.gov The mechanism involves an initial nucleophilic substitution where the pyridine (B92270) ring nitrogen of 2-aminopyridine attacks the carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to form the aromatic fused ring system. amazonaws.com

Initially, these reactions were conducted at high temperatures, sometimes in sealed tubes, and resulted in modest yields. bio-conferences.org However, modern advancements have introduced milder and more efficient conditions. These include the use of microwave irradiation, which can significantly reduce reaction times and improve yields, and the development of catalyst-free and solvent-free procedures. bio-conferences.orgamazonaws.comresearchgate.net For instance, a highly efficient method involves simply stirring a mixture of an α-haloketone and a 2-aminopyridine at 60°C without any catalyst or solvent. amazonaws.com This protocol tolerates a range of functional groups on both reactants, as detailed in the table below.

2-Aminopyridine Derivativeα-HaloketoneConditionsYieldReference
2-Aminopyridine2-BromoacetophenoneNeat, 60°C, 1h95% amazonaws.com
2-Amino-4-methylpyridine2-BromoacetophenoneNeat, 60°C, 1h92% amazonaws.com
2-Aminopyridine2-Bromo-4'-methoxyacetophenoneNeat, 60°C, 1.5h90% amazonaws.com
2-Amino-5-chloropyridine2-Bromo-4'-chloroacetophenoneNeat, 60°C, 2h88% amazonaws.com

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity rapidly. researchgate.net For the synthesis of 3-aminoimidazo[1,2-a]pyridines, the Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent example. nih.govbeilstein-journals.org This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.orgnih.gov

The reaction is typically catalyzed by a Lewis or Brønsted acid. researchgate.net Scandium triflate (Sc(OTf)₃) was identified early on as an effective Lewis acid catalyst. nih.gov In the search for more environmentally benign methods, greener catalysts such as ammonium (B1175870) chloride (NH₄Cl) have been successfully employed, allowing the reaction to proceed under mild conditions, for example, in ethanol (B145695) at room temperature. mdpi.comresearchgate.net The versatility of the GBBR allows for the introduction of diverse substituents at the C2 and C3 positions and on the amino group by simply varying the starting aldehyde, isocyanide, and 2-aminopyridine. beilstein-journals.orgnih.gov

CatalystSolventTemperatureKey FeaturesReference
Sc(OTf)₃Methanol/DCMRoom TemperatureOne of the first efficient Lewis acid catalysts used. nih.govbeilstein-journals.org
NH₄ClEthanolRoom TemperatureA "green" and eco-friendly catalyst option. mdpi.comresearchgate.net
Perchloric acidAcetonitrile60°CEfficient metal-free Brønsted acid catalyst. acs.org
IodineEthanolRefluxCatalyzes a [4+1] cycloaddition between an in situ generated Schiff base and isocyanide. rsc.org

Functionalization of a pre-formed imidazo[1,2-a]pyridine ring is an alternative strategy to introduce substituents at the C2 position. rsc.org This approach is particularly useful when the desired C2 substituent is not amenable to the conditions of ring formation.

Metal-Catalyzed Strategies: Transition-metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Copper-catalyzed reactions are particularly prevalent for the synthesis and functionalization of imidazo[1,2-a]pyridines. researchgate.net For example, a copper(I)-catalyzed aerobic oxidative coupling of 2-aminopyridines with terminal alkynes can directly yield 2-substituted imidazo[1,2-a]pyridines. organic-chemistry.org Another approach involves the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters. nih.gov

Transition-Metal-Free Strategies: Growing interest in sustainable chemistry has spurred the development of transition-metal-free functionalization methods. researchgate.netcolab.ws These strategies often rely on radical reactions or photocatalysis. rsc.orgnih.gov For instance, molecular iodine can catalyze the reaction between pyridines and oxime esters to deliver 2-substituted imidazo[1,2-a]pyridines. nih.gov Another metal-free approach is the catalyst-free reaction of 2-aminopyridine with phosphorylated alkynes, which proceeds via an initial attack of the pyridine nitrogen on the triple bond, followed by cyclization. acs.orgnih.gov

Synthetic Routes to Introduce the Ethanol Moiety at the C2-Position

Once the imidazo[1,2-a]pyridine scaffold is equipped with a suitable functional group at the C2 position, the final step is the formation of the ethanol moiety. This is typically achieved through the reduction of a carbonyl-containing precursor.

A common strategy involves the synthesis of an imidazo[1,2-a]pyridine-2-carboxylic acid or its corresponding ester, followed by reduction to the primary alcohol. The precursor, ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, can be prepared via the cyclization of 2-aminopyridin-3-ol with ethyl bromopyruvate. researchgate.net Similarly, reacting a substituted 2-aminopyridine with ethyl 2-chloroacetoacetate yields the corresponding 2-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid ester, demonstrating a viable route to C2/C3 substituted carboxylic acid derivatives. nih.govresearchgate.net

The reduction of carboxylic acids and their esters to alcohols is a fundamental transformation in organic chemistry. nih.gov While strong reducing agents like lithium aluminum hydride (LiAlH₄) are traditionally used, milder and more selective catalytic systems have been developed. nih.govorganic-chemistry.org For instance, manganese(I) complexes can catalyze the hydrosilylation of esters to alcohols under relatively mild conditions. organic-chemistry.org A system of cobalt(II) chloride and sodium borohydride (B1222165) (NaBH₄) has also shown excellent activity for the chemoselective reduction of esters to alcohols. organic-chemistry.org

An alternative route is the reduction of a C2-ketone or C2-aldehyde. A 2-acetylimidazo[1,2-a]pyridine precursor can be synthesized via several methods, including the reaction of 2-aminopyridines with specific α-haloketones or through Friedel-Crafts acylation of the parent heterocycle. The analogous compound, 2-acetylimidazo[4,5-b]pyridine, has been prepared and its subsequent reactions investigated. nih.gov

The reduction of the ketone or aldehyde at the C2 position to the corresponding alcohol can be readily accomplished using standard reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for the reduction of ketones and aldehydes to secondary and primary alcohols, respectively, and is compatible with the imidazo[1,2-a]pyridine ring system. This transformation provides a direct and efficient method to obtain the 2-(1-hydroxyethyl)imidazo[1,2-a]pyridine, a close analog of the target compound, or the target compound itself if starting from a C2-formyl precursor.

Alkylation and Related Coupling Reactions for Ethanol Side Chain Elaboration

The introduction of the ethanol side chain at the 2-position of the imidazo[1,2-a]pyridine nucleus can be achieved through several synthetic routes, often involving the functionalization of a pre-formed heterocyclic core. These methods include alkylation of C2-metallated intermediates, reduction of C2-acetyl derivatives, and coupling reactions of C2-halo-substituted imidazo[1,2-a]pyridines.

One plausible approach involves the use of 2-methylimidazo[1,2-a]pyridine (B1295258) as a starting material. The methyl group can be deprotonated with a strong base, such as n-butyllithium, to form a nucleophilic species that can then react with formaldehyde (B43269) to yield the desired 2-(imidazo[1,2-a]pyridin-2-yl)ethanol.

Alternatively, a 2-haloimidazo[1,2-a]pyridine can serve as a versatile precursor. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with a protected acetylene (B1199291) followed by hydration, or the Heck reaction with a vinyl ether followed by reduction, can be employed to install the ethanol moiety. For instance, a 2-bromoimidazo[1,2-a]pyridine (B39627) could be coupled with trimethylsilylacetylene, followed by deprotection and hydration of the alkyne to a ketone, which is then reduced to the alcohol.

Another strategy involves the use of a Grignard reagent. The reaction of a 2-haloimidazo[1,2-a]pyridine with magnesium would form the corresponding Grignard reagent, which could then react with ethylene (B1197577) oxide to directly introduce the 2-hydroxyethyl group.

Furthermore, the ethanol side chain can be constructed by the reduction of a carbonyl group at the C2 position. For example, 2-acetylimidazo[1,2-a]pyridine, synthesized from the reaction of 2-aminopyridine with a suitable β-dicarbonyl compound, can be reduced using a reducing agent like sodium borohydride to afford this compound.

The following table summarizes some of the key transformations for the elaboration of the ethanol side chain:

Starting Material Key Reagents and Conditions Intermediate/Product Reaction Type
2-Methylimidazo[1,2-a]pyridine1. n-BuLi, THF, -78 °C; 2. HCHOThis compoundAlkylation
2-Bromoimidazo[1,2-a]pyridine1. Pd catalyst, CuI, base, TMS-acetylene; 2. Deprotection; 3. Hydration; 4. ReductionThis compoundCross-Coupling/Reduction
2-Bromoimidazo[1,2-a]pyridineMg, THF, then ethylene oxideThis compoundGrignard Reaction
2-Acetylimidazo[1,2-a]pyridineNaBH4, MeOHThis compoundReduction

Sustainable and Green Chemistry Aspects in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazo[1,2-a]pyridine derivatives to minimize environmental impact. acs.orgorganic-chemistry.org These approaches focus on the use of environmentally benign solvents, reusable catalysts, energy-efficient reaction conditions, and atom-economical synthetic routes. acs.orgorganic-chemistry.org

Green Catalysts and Solvents: The use of hazardous and corrosive catalysts is a major concern in traditional synthetic methods. beilstein-journals.org To address this, researchers have explored the use of greener alternatives. For example, heteropolyacids like phosphotungstic acid have been employed as efficient and reusable catalysts for the synthesis of imidazo[1,2-a]pyridines. beilstein-journals.org Similarly, the use of water as a solvent in the presence of surfactants like sodium dodecyl sulfate (B86663) (SDS) provides an environmentally friendly medium for copper-catalyzed multicomponent reactions to form the imidazo[1,2-a]pyridine scaffold. acs.org Air is also being explored as a green oxidant in some synthetic protocols. organic-chemistry.org

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are highly atom-economical as they combine several starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. mdpi.comrsc.org The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, is a prominent example of an MCR used for the synthesis of the imidazo[1,2-a]pyridine core. beilstein-journals.orgmdpi.com

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and easier scalability. The synthesis of imidazo[1,2-a]pyridine derivatives is amenable to flow chemistry, which can lead to more efficient and sustainable production processes.

The application of these green chemistry principles to the synthesis of this compound can significantly reduce the environmental footprint of its production, making it a more sustainable process.

Advanced Spectroscopic and Analytical Characterization of 2 Imidazo 1,2 a Pyridin 2 Yl Ethanol Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules. For analogues of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanol, ¹H and ¹³C NMR provide critical information regarding the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum of the imidazo[1,2-a]pyridine (B132010) core, the protons typically resonate in the aromatic region (δ 7.0-8.5 ppm). The chemical shifts are influenced by the electronic effects of substituents on the ring. For instance, the proton at the C3 position usually appears as a singlet, while the protons on the pyridine (B92270) ring (C5, C6, C7, and C8) exhibit characteristic doublet, triplet, or doublet of doublets splitting patterns depending on their coupling with adjacent protons. For the 2-ethanol substituent, the methylene protons adjacent to the heterocyclic ring and the hydroxyl group would present as distinct triplets, assuming coupling with each other.

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The carbon atoms of the imidazo[1,2-a]pyridine ring system typically appear in the range of δ 110-150 ppm. The C2 carbon, being part of the imidazole (B134444) ring and bonded to the ethanol (B145695) substituent, will have a characteristic chemical shift. The carbons of the ethanol side chain will be observed in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure. COSY experiments establish proton-proton correlations, HSQC links protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, which is invaluable for confirming the connectivity of the ethanol substituent to the C2 position of the imidazo[1,2-a]pyridine ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Imidazo[1,2-a]pyridine Core in Analogous Compounds

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C3~7.5 - 7.9 (s)~108 - 115
C5~7.6 - 8.2 (d)~124 - 128
C6~6.8 - 7.2 (t)~112 - 118
C7~7.1 - 7.5 (t)~123 - 127
C8~8.0 - 8.5 (d)~117 - 122
C2-CH₂~3.0 - 3.5 (t)~30 - 35
CH₂-OH~3.8 - 4.2 (t)~60 - 65

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound, HRMS would provide a highly accurate mass measurement, confirming its molecular formula of C₉H₁₀N₂O.

In addition to molecular weight determination, mass spectrometry provides valuable information about the fragmentation pattern of the molecule under ionization. This fragmentation can help to confirm the structure of the compound. For instance, a common fragmentation pathway for this compound might involve the loss of the ethanol side chain or parts of it, leading to characteristic fragment ions that can be observed in the mass spectrum. The fragmentation pattern of the imidazo[1,2-a]pyridine core is also well-documented and can be used to further support the structural assignment.

Table 2: Expected HRMS Data for this compound

ParameterExpected Value
Molecular FormulaC₉H₁₀N₂O
Calculated Exact Mass162.0793
[M+H]⁺ Ion163.0866

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within its structure.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic pyridine and imidazole rings would appear in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethanol side chain would be observed between 2850 and 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused aromatic rings typically give rise to absorptions in the 1400-1650 cm⁻¹ region. Finally, the C-O stretching vibration of the primary alcohol would be expected to appear in the 1000-1260 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound Analogues

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000
C=N and C=C (aromatic)1400-1650
C-O (alcohol)1000-1260

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The imidazo[1,2-a]pyridine ring system is a chromophore that absorbs UV light. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* electronic transitions.

Typically, imidazo[1,2-a]pyridine derivatives exhibit two main absorption bands in the UV region. A high-energy band is often observed around 230-260 nm, and a lower-energy band appears in the range of 300-350 nm. nih.gov The exact position and intensity of these bands can be influenced by the solvent and the nature of the substituents on the heterocyclic ring. nih.gov The ethanol substituent at the C2 position is not expected to significantly alter the characteristic UV-Vis absorption profile of the imidazo[1,2-a]pyridine core.

Table 4: Typical UV-Vis Absorption Maxima (λmax) for Imidazo[1,2-a]pyridine Derivatives

TransitionApproximate λmax (nm)
π-π230-260
π-π / n-π*300-350

Theoretical and Computational Investigations of 2 Imidazo 1,2 a Pyridin 2 Yl Ethanol and Its Derivatives

Quantum Chemical Calculations using Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of many-body systems. For 2-(imidazo[1,2-a]pyridin-2-yl)ethanol and its derivatives, DFT calculations are instrumental in determining optimized molecular geometries, electronic properties, and reactivity descriptors.

Researchers employ DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to calculate key parameters. These calculations provide insights into bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule. The electronic properties are further elucidated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated using DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is vital for predicting how the molecule will interact with other chemical species. For instance, in derivatives of imidazo[1,2-a]pyridine (B132010), the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings are often identified as nucleophilic sites. nih.gov

Table 1: Representative DFT-Calculated Parameters for an Imidazo[1,2-a]pyridine Derivative

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap (ΔEH-L)4.4 eV
Dipole Moment3.2 D

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. This method is particularly valuable for understanding the photophysical behavior of compounds like this compound and its derivatives, which often exhibit interesting fluorescence properties. ijrpr.com

TD-DFT calculations can predict the electronic absorption and emission spectra of a molecule by calculating the energies of vertical excitations from the ground state to various excited states. researchgate.net These calculations help in understanding the nature of electronic transitions, such as n→π* or π→π*, and how they are influenced by the molecular structure and the solvent environment. For imidazo[1,2-a]pyridine-based dyes, studies have shown that substituents on the heterocyclic core can significantly tune the photophysical properties. figshare.com For example, electron-donating groups can lead to a red-shift (shift to longer wavelengths) in the emission spectrum. ijrpr.com

Furthermore, TD-DFT is employed to investigate phenomena such as excited-state intramolecular proton transfer (ESIPT), a process that can dramatically affect the fluorescence characteristics of a molecule. figshare.comresearchgate.net By mapping the potential energy surfaces of the ground and excited states, researchers can determine the feasibility and mechanism of such photophysical processes.

Table 2: Representative TD-DFT Calculated Photophysical Data for an Imidazo[1,2-a]pyridine Derivative

ParameterCalculated Value
Absorption Maximum (λ_abs)350 nm
Emission Maximum (λ_em)450 nm
Stokes Shift100 nm
Oscillator Strength (f)0.8

Molecular Docking Simulations to Predict Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to understand how potential drug candidates, such as derivatives of this compound, interact with their biological targets. nih.govbenthamscience.com

The process involves placing the ligand in the binding site of the protein and calculating the binding affinity, often expressed as a docking score. asianpubs.org These simulations can reveal crucial information about the binding mode, including the key amino acid residues involved in the interaction and the types of intermolecular forces at play, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, molecular docking studies on imidazo[1,2-a]pyridine derivatives have identified their potential to bind to various enzymes and receptors, including those involved in cancer and infectious diseases. asianpubs.orgchemmethod.com In a study of novel imidazo[1,2-a]pyridine hybrids, molecular docking simulations with the 3D structure of human LTA4H indicated that all hybrids interacted with key amino acid residues in the active site. chemmethod.com

Table 3: Example of Molecular Docking Results for an Imidazo[1,2-a]pyridine Derivative

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interactions
Oxidoreductase-9.21His 222, Tyr 216, Lys 270Hydrogen bonding, Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For derivatives of this compound, QSAR studies can be used to predict the biological activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. A study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents successfully developed a 3D-QSAR model that could be used for the future design of novel potent derivatives. openpharmaceuticalsciencesjournal.com

Table 4: Key Parameters of a Representative 3D-QSAR Model for Imidazo[1,2-a]pyridine Analogs

ParameterValue
Correlation coefficient (R²)0.9181
Cross-validation correlation coefficient (Q²)0.6745
Standard deviation (SD)0.3305
F-value85.9

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound and its derivatives, MD simulations provide insights into the conformational flexibility of the molecule and the stability of its interactions with biological targets.

MD simulations can be used to study the dynamic behavior of a ligand-protein complex obtained from molecular docking. nih.gov These simulations can reveal how the ligand and protein adapt to each other's presence and can help to identify the most stable binding poses. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value suggests that the complex has reached a stable conformation. In a study of imidazo[1,2-a]pyridine-3-carboxamide analogues, MD simulations were used to confirm the binding mode and stability of the ligand-protein complex. openpharmaceuticalsciencesjournal.com

Table 5: Representative Parameters for an MD Simulation of a Ligand-Protein Complex

ParameterValue/Description
Simulation Time100 ns
Force FieldAMBER
EnsembleNPT (isothermal-isobaric)
Temperature300 K
Pressure1 atm

Pharmacophore Modeling for Identification of Key Structural Features

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For derivatives of this compound, pharmacophore models can be used to identify the key structural features responsible for their biological activity and to screen large chemical databases for new compounds with similar features.

A pharmacophore model is typically generated by aligning a set of active molecules and identifying the common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. A study on imidazo[1,2-a]pyridine-3-carboxamide analogues generated a five-featured pharmacophore hypothesis (HHPRR) consisting of one positive, two hydrophobic, and two aromatic ring features. openpharmaceuticalsciencesjournal.com This model can then be used as a 3D query to search for new molecules that match the pharmacophore and are therefore likely to be active.

Table 6: Features of a Representative Pharmacophore Model for Imidazo[1,2-a]pyridine Analogs

Feature TypeNumber of Features
Hydrogen Bond Donor (HBD)1
Hydrogen Bond Acceptor (HBA)2
Hydrophobic (H)2
Aromatic Ring (R)2
Positive Ionizable (P)1

Structure Activity Relationship Sar Studies of 2 Imidazo 1,2 a Pyridin 2 Yl Ethanol Analogues

Impact of the C2-Ethanol Substituent on Interactions with Biological Targets

The C2 position of the imidazo[1,2-a]pyridine (B132010) ring is a critical site for substitution, and modifications at this position can significantly influence the compound's interaction with biological targets. researchgate.net While direct and extensive SAR studies specifically on the 2-ethanol substituent of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanol are not abundantly detailed in publicly available literature, general principles from related analogues provide valuable insights. The hydroxyl group of the ethanol (B145695) substituent can act as both a hydrogen bond donor and acceptor, which can be crucial for anchoring the molecule within the active site of a target protein.

Alterations to the C2-ethanol moiety, such as extension of the alkyl chain, introduction of branching, or replacement of the hydroxyl group, can modulate potency and selectivity. For instance, in a series of imidazo[1,2-a]pyridine-based inhibitors of the enzyme 5-lipoxygenase, the nature of the substituent at the C2 position was found to be a key determinant of activity. While this study did not specifically investigate an ethanol group, it highlighted the importance of the C2-substituent in establishing key interactions within the enzyme's active site. nih.gov

The following table summarizes the hypothetical impact of modifications to the C2-ethanol substituent based on general principles of medicinal chemistry and SAR of related C2-substituted imidazo[1,2-a]pyridines.

Modification of C2-Ethanol Substituent Predicted Impact on Biological Activity Rationale
Chain Length
Shortening (e.g., methanol) May decrease binding affinity Loss of potential van der Waals interactions and reduced flexibility to adopt an optimal binding conformation.
Lengthening (e.g., propanol) Could increase or decrease affinity May access additional binding pockets or introduce steric hindrance. Lipophilicity changes could also affect cell permeability.
Hydroxyl Group Position
Isomeric shift (e.g., 1-hydroxyethyl) Could alter binding mode and activity The position of the hydrogen-bonding hydroxyl group is critical for specific interactions with target residues.
Hydroxyl Group Replacement
Methoxy Eliminates hydrogen bond donating ability May still act as a hydrogen bond acceptor, but the loss of the donor function could be detrimental to binding.
Amino Introduces a basic center Can form different hydrogen bonds and potentially engage in ionic interactions, which could enhance or reduce activity depending on the target.
Fluoro Acts as a weak hydrogen bond acceptor Can alter the electronic properties of the side chain and may improve metabolic stability.

Systematic Exploration of Substituent Effects on the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine core offers multiple positions for substitution (C3, C5, C6, C7, and C8), and modifications at these sites have been systematically explored to optimize the biological activity of various classes of inhibitors. rsc.orgnih.govdocumentsdelivered.com These studies reveal that even minor changes to the electronic and steric properties of the heterocyclic core can have profound effects on potency, selectivity, and pharmacokinetic properties.

For instance, in the development of Nek2 inhibitors, a series of imidazo[1,2-a]pyridines were synthesized with various substituents on the core. The results indicated that the nature and position of these substituents were critical for inhibitory activity against gastric cancer cells. nih.govdocumentsdelivered.com Similarly, for ligands targeting beta-amyloid plaques, substitutions on the imidazo[1,2-a]pyridine ring were shown to modulate binding affinity. nih.gov

The table below presents findings from SAR studies on different positions of the imidazo[1,2-a]pyridine core in various therapeutic contexts.

Position of Substitution Type of Substituent Observed Effect on Biological Activity Reference Target/Activity
C3 Aryl groups Often enhances activity through π-π stacking interactions. Antituberculosis agents nih.gov
C5 Small alkyl groups Can influence selectivity and metabolic stability. General functionalization studies mdpi.com
C6 Halogens (e.g., Cl, Br) Can increase potency, likely through favorable electronic interactions or by occupying a specific pocket in the target protein. Antituberculosis agents nih.gov
C7 Methoxy group Can improve pharmacokinetic properties. General functionalization studies mdpi.com
C8 Fluorine Can act as a bioisostere for hydrogen and improve metabolic stability and binding affinity. GABA-A receptor modulators nih.gov

Conformational Analysis and Stereochemical Influences on Activity Profiles

The three-dimensional arrangement of a molecule is a critical determinant of its biological activity. Conformational analysis of imidazo[1,2-a]pyridine derivatives helps in understanding the preferred spatial orientation of substituents, which in turn dictates how the molecule fits into its biological target. For analogues of this compound, the flexibility of the ethanol side chain allows it to adopt various conformations. The presence of a chiral center, for instance in a 1-hydroxyethyl substituent, would introduce stereoisomers (enantiomers) that could exhibit different biological activities.

Studies on related substituted imidazo[1,2-a]pyridines have shown that the conformation of the substituent at the C2 position can be crucial for activity. For example, in antiulcer agents, the conformational preferences of the C2-substituent were considered important for their mechanism of action. acs.org X-ray crystallography and computational modeling are powerful tools to elucidate the low-energy conformations and how they relate to the active conformation when bound to a target. nih.gov

While specific stereochemical studies on this compound analogues are not widely reported, the principle of eudismic ratio, where one enantiomer is significantly more active than the other, is a fundamental concept in medicinal chemistry and would likely apply to chiral analogues in this series.

Bioisosteric Replacements and Their Influence on SAR

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties of a lead compound by replacing a functional group with another that has similar physicochemical properties. estranky.sk In the context of this compound, the hydroxyl group of the ethanol substituent is a prime candidate for bioisosteric replacement.

For example, replacing the hydroxyl group with an amine, a thiol, or a small ether can probe the importance of the hydrogen bonding capabilities of the parent molecule. Furthermore, the entire ethanol group could be replaced with other functionalities that mimic its size, shape, and electronic properties.

The following table provides examples of potential bioisosteric replacements for the hydroxyl group in the C2-ethanol substituent and their rationale.

Original Group Bioisosteric Replacement Rationale for Replacement Potential Impact on SAR
-OH -NH2 Similar in size and hydrogen bonding capability. Introduces a basic character. Could lead to new ionic interactions, potentially increasing affinity.
-OH -SH Can act as a hydrogen bond donor and has different electronic properties. May alter binding affinity and metabolic stability.
-OH -OCH3 Similar in size but loses hydrogen bond donating ability. Can help to determine the importance of the hydroxyl as a hydrogen bond donor.
-OH -F Similar in size, acts as a weak hydrogen bond acceptor. Can improve metabolic stability and alter electronic properties.
-CH2CH2OH -CH2CONH2 The amide group can mimic the hydrogen bonding properties of the hydroxyl group. May introduce additional hydrogen bond donor and acceptor sites, potentially improving binding.
-CH2CH2OH Tetrazole ring Can act as a metabolically stable mimic of a carboxylic acid, which is a potential metabolite of the primary alcohol. Could significantly alter the physicochemical properties and binding mode.

In a study focused on imidazo[1,2-a]pyrimidine (B1208166) analogues, an 8-fluoroimidazo[1,2-a]pyridine (B164112) was successfully used as a bioisosteric replacement for the imidazo[1,2-a]pyrimidine core, demonstrating the utility of this approach in modulating the properties of this class of compounds. nih.gov This highlights the potential for bioisosteric replacements at both the substituent and the core scaffold to fine-tune the pharmacological profile of this compound analogues.

Mechanistic Investigations of Biological Activities Exhibited by Imidazo 1,2 a Pyridine Derivatives

Enzyme Inhibition Mechanisms

Imidazo[1,2-a]pyridine (B132010) derivatives have been identified as potent inhibitors of several key enzymes, which is central to their therapeutic potential. The primary mechanisms involve blocking the active sites of enzymes crucial for pathogen survival and cancer cell proliferation.

QcrB: A significant target for the antituberculosis activity of imidazo[1,2-a]pyridines is the QcrB subunit of the ubiquinol (B23937) cytochrome c reductase (cytochrome bc1 complex). plos.orgnih.govnih.gov This enzyme is a critical component of the electron transport chain in Mycobacterium tuberculosis. rsc.org Inhibition of QcrB disrupts the bacterium's ability to generate ATP, leading to a bacteriostatic effect. nih.govnih.gov Studies have shown that spontaneous resistance to these compounds in M. bovis BCG is linked to a single nucleotide polymorphism in the qcrB gene, resulting in a T313A amino acid substitution. plos.orgnih.gov This mutation confers cross-resistance across various imidazo[1,2-a]pyridine inhibitors, confirming a common target. plos.orgnih.gov

Aldehyde Dehydrogenase (ALDH): Certain imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of the aldehyde dehydrogenase 1A (ALDH1A) family of enzymes. nih.govnih.gov The ALDH1A3 isoform, in particular, is overexpressed in cancer stem cells, such as those found in glioblastoma multiforme, and plays a vital role in their survival. nih.gov These inhibitors are designed to interact with the catalytic site of the enzyme. nih.gov For instance, compound 3f, a novel imidazo[1,2-a]pyridine, emerged as a submicromolar competitive inhibitor of ALDH1A3. nih.gov By targeting ALDH, these compounds represent a strategy to combat cancer by targeting the resilient stem-like cell population. nih.govresearchgate.net

DNA Gyrase: The imidazo[1,2-a]pyridine scaffold has been utilized to develop dual inhibitors of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.gov These type II topoisomerases are essential for bacterial DNA replication and transcription. mdpi.com The inhibitors target the ATPase domains of these enzymes, which are responsible for providing the energy required for their function. nih.govmdpi.com This dual-targeting approach is a promising strategy to overcome antimicrobial resistance. mdpi.com

Table 1: Enzyme Inhibition by Imidazo[1,2-a]pyridine Derivatives
Enzyme TargetOrganism/DiseaseMechanism of ActionReference
QcrB (cytochrome bc1 complex)Mycobacterium tuberculosisInhibits the electron transport chain, disrupting ATP synthesis. plos.orgnih.govnih.govrsc.org
Aldehyde Dehydrogenase (ALDH1A3)Glioblastoma MultiformeCompetitive inhibition of the catalytic site. nih.govnih.gov
DNA Gyrase (GyrB) / Topoisomerase IV (ParE)BacteriaInhibits the ATPase domains. nih.gov

Modulation of Protein Function and Binding Interactions

Beyond direct enzyme inhibition, imidazo[1,2-a]pyridine derivatives modulate biological functions by binding to various proteins and receptors. These interactions can trigger or block downstream signaling events.

A series of 2-phenyl-imidazo[1,2-a]pyridine acetamides have been synthesized and evaluated for their binding affinity to central and peripheral benzodiazepine (B76468) receptors (PBRs). nih.gov Research indicates that introducing substituents with hydrogen bonding capabilities at specific positions on the imidazo[1,2-a]pyridine skeleton leads to high-affinity binding for PBRs. nih.gov Furthermore, some of these compounds markedly enhance GABA-evoked chloride currents in oocytes expressing GABA-A receptors, suggesting a modulatory role that occurs via the benzodiazepine binding site. nih.gov Molecular docking studies have also shown that certain derivatives can dock into the p50 subunit of the transcription factor NF-κB, potentially altering its function. nih.govnih.gov

Antimicrobial Mechanisms of Action

The imidazo[1,2-a]pyridine core is a "drug prejudice" scaffold recognized for its potent and diverse antimicrobial properties. rsc.orgrsc.org

Antituberculosis: The primary mechanism for the antituberculosis activity of imidazo[1,2-a]pyridines is the inhibition of energy metabolism. rsc.org By targeting QcrB, these compounds disrupt oxidative phosphorylation, a key pathway for ATP production in M. tuberculosis. plos.orgrsc.org This leads to a bacteriostatic effect on both drug-susceptible and multidrug-resistant (MDR) strains of the bacterium. plos.orgnih.govnih.gov

Antibacterial: The antibacterial action of this class of compounds is not limited to mycobacteria. Derivatives designed as dual inhibitors of the ATPase domains of DNA gyrase and topoisomerase IV have shown broad-spectrum activity against various bacterial species. nih.gov By preventing these essential enzymes from functioning, the compounds effectively halt DNA replication and cell division.

Antifungal: The antifungal mechanisms of imidazo[1,2-a]pyridines can vary depending on their specific structure. Chemogenomic profiling in Saccharomyces cerevisiae revealed that closely related derivatives can have distinct modes of action. plos.org For example, a 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to be toxic to yeast with defects in mitochondrial function and caused mitochondrial fragmentation. In contrast, a similar imidazo[1,2-a]pyrimidine (B1208166) derivative acted as a DNA poison, causing damage to nuclear DNA. plos.org This highlights how subtle structural changes can dramatically alter the intracellular target.

Anti-Inflammatory Pathways and Cytokine Modulation

Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory cytokines. mdpi.combeilstein-journals.org

TNF-α Inhibition: Certain hexahydroimidazo[1,2-a]pyridines have been shown to inhibit the inducible promoter activity of Tumor Necrosis Factor-alpha (TNF-α) in T cells. nih.gov One of the most potent compounds in a study inhibited TNF-α driven reporter gene expression in Jurkat T cells with an IC₅₀ value of 3.6 µM and also inhibited TNF-α production in myelomonocytic U937 cells. nih.gov

Modulation of NF-κB and STAT3 Pathways: A novel imidazo[1,2-a]pyridine derivative, referred to as MIA, was found to exert its anti-inflammatory activity by suppressing the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines. nih.govnih.gov This suppression leads to a downstream reduction in the expression of target genes like COX-2 and iNOS, as well as lower levels of inflammatory cytokines. nih.gov Molecular docking studies suggested that the compound binds to the NF-κB p50 subunit, thereby inhibiting its activity. nih.govnih.gov

Table 2: Anti-Inflammatory Mechanisms of Imidazo[1,2-a]pyridine Derivatives
Pathway/TargetEffectOutcomeReference
TNF-αInhibition of expression and production.Reduced levels of a key pro-inflammatory cytokine. nih.gov
STAT3/NF-κB SignalingSuppression of the pathway.Decreased expression of inflammatory genes (e.g., COX-2, iNOS). nih.govnih.gov

Exploration of Cellular Targets and Pathways

Research into imidazo[1,2-a]pyridine derivatives has uncovered their ability to interfere with fundamental cellular pathways, particularly those related to cell cycle regulation and survival, which is highly relevant to their anticancer properties.

One key pathway targeted by these compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth and proliferation. nih.govnih.goviu.edu Certain derivatives act as potent dual inhibitors of PI3K and mTOR. nih.goviu.edu Treatment of melanoma and cervical cancer cells with an imidazo[1,2-a]pyridine compound led to reduced levels of phosphorylated Akt and mTOR. nih.gov

This inhibition of survival signaling often leads to the induction of apoptosis (programmed cell death). Studies have shown that these compounds can induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov For example, one derivative was found to suppress cell growth by activating the p53/Bax-mediated mitochondrial apoptotic pathway. researchgate.netnih.gov This involves increasing the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, which in turn leads to a reduction in the mitochondrial membrane potential and activation of caspase-3. researchgate.netnih.gov Furthermore, these compounds can induce cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing. nih.gov

Advanced Applications in Materials Science and Chemical Biology

Exploration of Optoelectronic Properties and Luminescence Characteristics

The imidazo[1,2-a]pyridine (B132010) core is well-regarded for its luminescent properties, which are rooted in its π-conjugated bicyclic structure. ijrpr.com Generally, these compounds exhibit fluorescence with notable quantum yields. ijrpr.com The photophysical characteristics, such as absorption and emission wavelengths, are highly sensitive to the nature and position of substituents on the heterocyclic ring. For instance, electron-donating groups tend to enhance luminescence, while electron-withdrawing groups can lead to less intense emissions. ijrpr.com

Derivatives of imidazo[1,2-a]pyridine are known to display strong emission in the blue and violet regions of the electromagnetic spectrum. ijrpr.com The photoluminescent behavior of these compounds has been a subject of considerable interest for applications in optoelectronics. nih.gov While extensive data exists for various substituted imidazo[1,2-a]pyridines, specific experimental data detailing the optoelectronic and luminescence characteristics of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanol, such as its absorption and emission maxima, quantum yield, and lifetime, are not extensively detailed in the currently available scientific literature. However, based on the general properties of the parent scaffold, it is anticipated that this compound would also exhibit fluorescent properties.

Table 1: General Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives

PropertyTypical Observation for Imidazo[1,2-a]pyridine Scaffold
Absorption Maxima (λabs) Typically in the UV region, with secondary bands extending into the near-visible range. ijrpr.com
Emission Maxima (λem) Strong emission in the blue and violet regions. ijrpr.com
Quantum Yield (Φ) Can be high, influenced by substituents. ijrpr.com
Stokes Shift Often considerable, indicating a significant difference between absorption and emission maxima.

Development as Fluorescent Probes and Bioimaging Agents

The inherent fluorescence of the imidazo[1,2-a]pyridine moiety makes it a promising candidate for the development of fluorescent probes and bioimaging agents. rsc.org Derivatives have been successfully designed to detect various analytes, including metal ions and biologically relevant molecules. rsc.orgrsc.org For example, a probe based on a 2-(imidazo[1,2-a]pyridin-2-yl)phenol (B1209464) fluorophore was developed for the selective detection of cysteine. nih.govnih.gov

The development of such probes often involves modifying the imidazo[1,2-a]pyridine scaffold with specific recognition units that interact with the target analyte, leading to a change in the fluorescence signal (e.g., "turn-on" or "turn-off" response). rsc.org These probes have been utilized for imaging in living cells and organisms like zebrafish, demonstrating their potential in biological studies. nih.govnih.gov

While the imidazo[1,2-a]pyridine framework is a valuable platform for creating bioimaging agents, specific studies detailing the synthesis and application of this compound as a fluorescent probe or for bioimaging are not prominently featured in the reviewed literature. The presence of a hydroxyl group in the ethanol (B145695) substituent could, in principle, be functionalized to act as a recognition site for specific analytes, suggesting a potential avenue for future research in this area.

Design and Application in Chemosensing and Biosensing Technologies

Building upon their utility as fluorescent probes, imidazo[1,2-a]pyridine derivatives are being explored for their application in chemosensing and biosensing technologies. researchgate.net These sensors can be designed to detect a wide range of chemical species with high sensitivity and selectivity. For instance, chemosensors based on this scaffold have been developed for the detection of metal ions such as Zn²⁺, Al³⁺, Fe³⁺, and Hg²⁺. rsc.orgrsc.orgresearchgate.netrsc.org

The sensing mechanism in these systems often relies on the interaction between the analyte and the imidazo[1,2-a]pyridine derivative, which perturbs the electronic structure of the fluorophore and results in a measurable change in its fluorescence properties. rsc.org This change can be a shift in the emission wavelength or an increase or decrease in fluorescence intensity.

Although the imidazo[1,2-a]pyridine core is a promising platform for the development of chemosensors, there is a lack of specific research focused on the design and application of this compound in this capacity. The ethanol moiety could potentially be modified to create specific binding sites for target molecules, making this an area ripe for further investigation.

Integration into Functional Materials and Devices (e.g., OLEDs)

The strong fluorescence and favorable electronic properties of imidazo[1,2-a]pyridine derivatives have led to their investigation for use in functional materials and devices, particularly in the field of organic light-emitting diodes (OLEDs). ijrpr.com The imidazo[1,2-a]pyridine unit has been utilized as an electron acceptor in the design of bipolar deep-blue fluorescent emitters for high-performance OLEDs. nih.gov These materials have demonstrated the potential for high external quantum efficiencies and stable device performance. nih.govelsevierpure.com

Research in this area has focused on synthesizing various derivatives with tailored electronic properties to optimize their performance in OLEDs. nih.gov While the potential for the imidazo[1,2-a]pyridine scaffold in optoelectronic devices is clear, specific studies on the integration and performance of this compound in devices such as OLEDs are not widely available in the current body of scientific literature. Further research would be necessary to evaluate its suitability and performance characteristics in such applications.

Future Research Directions and Advanced Methodological Considerations

Development of Novel and Efficient Synthetic Routes for Targeted Derivatives

While numerous methods exist for constructing the imidazo[1,2-a]pyridine (B132010) core, future research will concentrate on developing more efficient, sustainable, and versatile synthetic routes to access highly functionalized derivatives of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanol. The emphasis is on improving atom economy, reducing hazardous byproducts, and enabling precise control over substitution patterns to facilitate structure-activity relationship (SAR) studies. acs.org

Key areas of development include:

Multi-Component Reactions (MCRs): The Groebke–Blackburn–Bienaymé three-component reaction is a widely used protocol for generating 2,3-disubstituted imidazo[1,2-a]pyridines. acs.orgnih.gov Future work will likely expand the scope of MCRs, such as the five-component cascade reactions, to build complex derivatives in a single, efficient step. rsc.org This approach streamlines synthesis and allows for rapid generation of compound libraries.

Eco-Friendly and "Green" Chemistry: There is a growing trend toward environmentally benign synthesis. acs.org This includes the use of green solvents like water or polyethylene (B3416737) glycol (PEG-400), catalyst-free conditions, and energy-efficient techniques such as microwave irradiation. acs.orgbio-conferences.org For instance, an efficient synthesis of imidazo[1,2-a]pyridines has been demonstrated using a Cu(II)–ascorbate-catalyzed A3-coupling reaction in an aqueous micellar medium. acs.org

Photochemical and Electrocatalytic Methods: Light-induced synthesis is emerging as a powerful, eco-compatible approach. nih.gov These methods can enable unique C-H functionalizations and bond formations under mild conditions, providing access to derivatives that are difficult to obtain through traditional thermal methods. nih.gov

Flow Chemistry: Continuous flow processes offer scalability, improved safety, and precise control over reaction parameters. acs.org Applying flow chemistry to the synthesis of this compound derivatives could enable large-scale production and facilitate multi-step syntheses in an automated fashion.

Table 1: Comparison of Modern Synthetic Strategies for Imidazo[1,2-a]pyridine Derivatives
StrategyDescriptionKey AdvantagesReference
Multi-Component Reactions (MCRs)Combining three or more reactants in a single pot to form a complex product.High efficiency, operational simplicity, rapid library generation. acs.orgrsc.org
Green Chemistry ApproachesUtilizing eco-friendly solvents (e.g., water), biodegradable catalysts, and energy-efficient methods (e.g., microwaves).Reduced environmental impact, increased safety, sustainability. acs.orgbio-conferences.orgacs.org
Photochemical SynthesisUsing visible light to induce chemical reactions, often with a photocatalyst.Mild reaction conditions, access to unique reactivity, high functional group tolerance. nih.gov
C-H FunctionalizationDirectly converting a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond.High atom economy, avoids pre-functionalization of starting materials. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of this compound derivatives. mdpi.comnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the drug discovery pipeline and reducing the reliance on costly and time-consuming experimental screening. mdpi.comresearchgate.net

Future applications in this area will focus on:

De Novo Drug Design: ML models, particularly deep learning algorithms like generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on known active molecules to generate novel chemical structures with desired properties. mdpi.com This allows for the exploration of new chemical space for imidazo[1,2-a]pyridine derivatives.

Predictive Modeling: AI can be used to build robust quantitative structure-activity relationship (QSAR) models that predict the biological activity of new derivatives before they are synthesized. nih.gov Furthermore, ML algorithms can predict crucial pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), helping to prioritize candidates with favorable drug-like characteristics. nih.govyoutube.com

Virtual High-Throughput Screening: Computational methods like molecular docking are used to screen vast virtual libraries of compounds against a biological target. bohrium.com For example, an in silico model of a protein kinase was used to guide the design of novel imidazopyridine inhibitors. nih.gov ML can enhance this process by scoring docking poses more accurately or by pre-filtering libraries to enrich for potential hits.

Exploration of Multi-Targeting and Polypharmacological Strategies

Complex diseases such as cancer often involve multiple biological pathways, making single-target drugs prone to resistance and limited efficacy. researchgate.net The imidazo[1,2-a]pyridine scaffold has demonstrated a wide range of biological activities, suggesting its potential to interact with multiple targets. nih.govtandfonline.com Future research will increasingly focus on the rational design of multi-target ligands or "polypharmacology."

This strategy involves designing single molecules that can modulate several disease-relevant targets simultaneously, potentially leading to synergistic therapeutic effects and a lower propensity for drug resistance. researchgate.net An example of this approach is the development of imidazo-fused derivatives as dual inhibitors of PI3K/mTOR. drugbank.com For derivatives of this compound, this could involve creating molecules that, for instance, inhibit both a specific kinase and a protein involved in a downstream signaling cascade. The key challenge lies in optimizing the compound's structure to achieve a balanced activity profile against the desired set of targets. researchgate.net

Advanced in vitro Biological Profiling Methodologies

To fully understand the therapeutic potential and mechanism of action of novel this compound derivatives, it is crucial to move beyond simple cytotoxicity assays. Advanced in vitro profiling methodologies provide deeper insights into how these compounds interact with biological systems at a molecular and cellular level.

Future research will increasingly adopt a range of sophisticated techniques:

Chemogenomic Profiling: This powerful technique uses libraries of genetically defined model organisms, such as yeast (Saccharomyces cerevisiae), to identify the cellular pathways affected by a compound. nih.govplos.org Studies have shown that structurally similar imidazo[1,2-a]pyridines can have distinct mechanisms of action, with one derivative disrupting mitochondrial function while another acts as a DNA poison. nih.gov

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters (e.g., cell morphology, protein localization, organelle health). This provides a detailed "fingerprint" of a compound's effect on cells.

Biophysical Assays for Target Engagement: Techniques like Homogeneous Time-Resolved Fluorescence (HTRF) and Surface Plasmon Resonance (SPR) can directly measure the binding of a compound to its protein target. acs.org These assays are crucial for confirming direct target engagement and quantifying binding affinity.

Mechanism of Action Assays: Detailed cell-based assays are essential for elucidating how a compound achieves its effect. This includes Western blotting to measure changes in protein levels and phosphorylation states, clonogenic assays to assess long-term cell survival, and mammosphere assays to evaluate effects on cancer stem cells. nih.gov

Table 2: Advanced Methodologies for Biological Profiling
MethodologyPrincipleInformation GainedReference
Chemogenomic ProfilingScreening a compound against a library of mutant yeast strains to identify sensitive or resistant strains.Unbiased identification of drug targets and mechanism of action pathways. nih.govplos.org
High-Content Screening (HCS)Automated imaging and analysis of cells treated with compounds to quantify multiple phenotypic changes.Detailed cellular fingerprint, mechanism of action, off-target effects.-
Biophysical Assays (e.g., HTRF)Measures the direct interaction between a compound and a purified protein target.Confirmation of target engagement, binding affinity (IC50/Kd). acs.org
Specialized Cell-Based AssaysIncludes clonogenic, mammosphere, and scratch motility assays.Long-term survival, effects on stem cells, cell migration and invasion. nih.gov

Emerging Applications in Uncharted Areas of Chemical Biology and Materials Science

The unique physicochemical properties of the imidazo[1,2-a]pyridine scaffold extend its potential beyond pharmacology into new frontiers of chemical biology and materials science. nih.gove3s-conferences.org The inherent fluorescence and versatile electronic characteristics of these heterocycles are particularly attractive for novel applications. nih.govnih.gov

Chemical Biology: Derivatives of this compound can be developed as chemical probes to study complex biological processes. By modifying the core structure with fluorescent tags or reactive groups, these molecules can be used to visualize cellular components, track protein activity, or identify new biological targets. Their use in chemical-genetic profiling already highlights their value as tools for understanding cell physiology. nih.gov

Materials Science: The significant fluorescent properties of imidazo[1,2-a]pyridines make them promising candidates for use in advanced materials. nih.govnih.gov Future research could explore their incorporation into:

Organic Light-Emitting Diodes (OLEDs): As emitters in optoelectronic devices. nih.gov

Chemical Sensors: Where changes in fluorescence signal the presence of specific analytes. nih.gov

Functional Dyes and Polymer Films: For applications in textiles or smart coatings. bio-conferences.orgnih.gov

The exploration of these uncharted areas will require interdisciplinary collaboration between chemists, biologists, and materials scientists to fully realize the potential of the imidazo[1,2-a]pyridine scaffold.

Q & A

Q. How can reaction scalability challenges be addressed in multi-step syntheses of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Flow chemistry improves scalability for cyclization steps by maintaining consistent temperature and residence time. For example, continuous-flow reactors achieve 85% yield in the synthesis of N-substituted imidazo[1,2-a]pyridine-2-acetamides, reducing purification steps .

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